3-Ethyl-4-methylpyridin-2(1H)-one
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Overview
Description
3-Ethyl-4-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by its pyridinone structure, which includes an ethyl group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylpyridin-2(1H)-one typically involves the reaction of 3-ethylpyridine with a methylating agent under controlled conditions. One common method is the alkylation of 3-ethylpyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridinones, which can be further utilized in different applications.
Scientific Research Applications
3-Ethyl-4-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methylpyridine
- 4-Methylpyridin-2(1H)-one
- 3-Ethylpyridin-2(1H)-one
Uniqueness
3-Ethyl-4-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the pyridinone ring differentiates it from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
101870-24-0 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.182 |
IUPAC Name |
3-ethyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-6(2)4-5-9-8(7)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
GRSWJYSXCCFPNA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CNC1=O)C |
Synonyms |
2(1H)-Pyridone,3-ethyl-4-methyl-(6CI) |
Origin of Product |
United States |
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